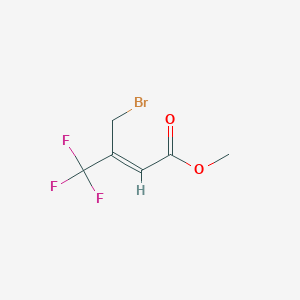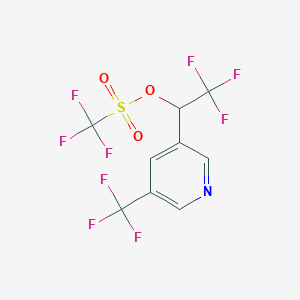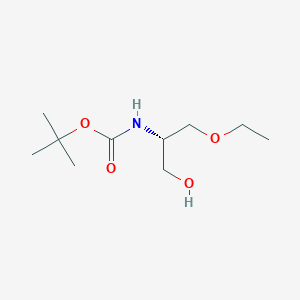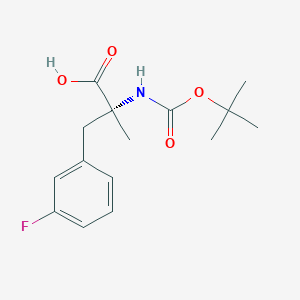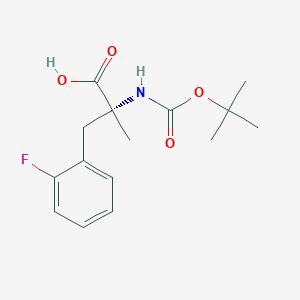
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-alpha-methyl-L-3-fluorophenylalanine (Boc-L-aMePhe(3-F)-OH) is an important synthetic amino acid used in many scientific research applications. It is a derivative of phenylalanine, an essential amino acid found in proteins, and has a 3-fluoro substitution on the alpha-methyl group. This compound has been used in a variety of biochemical and physiological studies, as well as in various laboratory experiments.
Aplicaciones Científicas De Investigación
Boc-L-aMePhe(3-F)-OH has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding and structure, and the study of enzyme-substrate interactions. In addition, this compound has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Mecanismo De Acción
Boc-L-aMePhe(3-F)-OH acts as a substrate for various enzymes, including trypsin and chymotrypsin. It can also act as an inhibitor of certain enzymes, such as serine proteases. In addition, this compound can be used to study the effects of amino acid substitution on the activity of enzymes and other proteins.
Biochemical and Physiological Effects
Boc-L-aMePhe(3-F)-OH has been used to study the effects of amino acid substitution on protein stability and function. It has also been used to study the effects of amino acid substitution on the activity of enzymes and other proteins. In addition, this compound has been used to study the effects of amino acid substitution on the metabolism of cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-L-aMePhe(3-F)-OH has several advantages when used in laboratory experiments. It is relatively stable and can be used in a variety of experiments. In addition, it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. However, this compound can be expensive and may not be suitable for all experiments.
Direcciones Futuras
The use of Boc-L-aMePhe(3-F)-OH in scientific research is still in its early stages, and there are many potential future directions for its use. These include the use of this compound in drug design, in the study of protein folding and structure, and in the study of enzyme-substrate interactions. In addition, this compound may be used in the study of the effects of amino acid substitution on the metabolism of cells and tissues. Furthermore, this compound may be used in the study of the effects of amino acid substitution on the activity of enzymes and other proteins, as well as in the study of protein-protein interactions. Finally, this compound may be used in the study of the effects of amino acid substitution on the stability and function of enzymes and other proteins.
Métodos De Síntesis
Boc-L-aMePhe(3-F)-OH can be synthesized in a variety of ways, including the use of Boc-protected amino acids and the use of aldehyde or ketone substrates. The most commonly used method is the use of Boc-protected amino acids, which can be reacted with the appropriate aldehyde or ketone substrates to form the desired product.
Propiedades
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKXWTLOIVYBTJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-alpha-methyl-D-3-Fluorophe | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


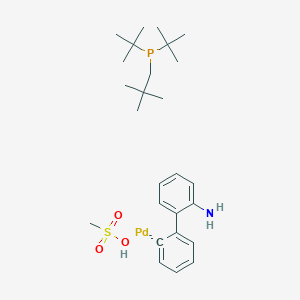

![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)
